molecular formula C9H15NO6 B14315726 4-Nitrononanedioic acid CAS No. 114212-37-2

4-Nitrononanedioic acid

Cat. No.: B14315726
CAS No.: 114212-37-2
M. Wt: 233.22 g/mol
InChI Key: GRMUXYFRDSCAQZ-UHFFFAOYSA-N
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Description

4-Nitrononanedioic acid is an organic compound characterized by the presence of a nitro group (-NO2) attached to a nonanedioic acid backbone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrononanedioic acid can be synthesized through the nitration of nonanedioic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:

  • Dissolution of nonanedioic acid in concentrated sulfuric acid.
  • Slow addition of concentrated nitric acid while maintaining a low temperature to control the exothermic reaction.
  • Stirring the reaction mixture until the nitration is complete.
  • Neutralization and purification of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrononanedioic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already oxidized state of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 4-Aminononanedioic acid.

    Substitution: Various substituted nonanedioic acids depending on the nucleophile used.

Scientific Research Applications

4-Nitrononanedioic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrononanedioic acid largely depends on the functional group transformations it undergoes. For instance, the reduction of the nitro group to an amino group can significantly alter its reactivity and interaction with biological molecules. The nitro group is known for its electron-withdrawing properties, which can influence the compound’s reactivity in various chemical reactions.

Comparison with Similar Compounds

    4-Nitrobenzoic acid: Similar in having a nitro group attached to a carboxylic acid, but with a benzene ring instead of a nonanedioic backbone.

    4-Nitrophthalic acid: Contains two carboxylic acid groups and a nitro group attached to a benzene ring.

    4-Nitroterephthalic acid: Similar to 4-nitrophthalic acid but with carboxylic acid groups in the para position relative to the nitro group.

Uniqueness: 4-Nitrononanedioic acid is unique due to its aliphatic nonanedioic backbone, which imparts different physical and chemical properties compared to aromatic nitro acids

Properties

CAS No.

114212-37-2

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

4-nitrononanedioic acid

InChI

InChI=1S/C9H15NO6/c11-8(12)4-2-1-3-7(10(15)16)5-6-9(13)14/h7H,1-6H2,(H,11,12)(H,13,14)

InChI Key

GRMUXYFRDSCAQZ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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